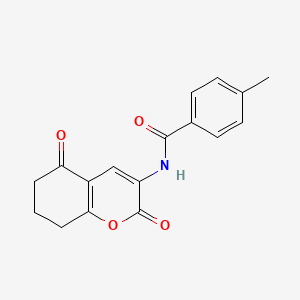

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide

Description

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide is a synthetic small molecule featuring a fused bicyclic chromenone core (2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen) substituted at the 3-position with a 4-methylbenzamide group.

Properties

IUPAC Name |

N-(2,5-dioxo-7,8-dihydro-6H-chromen-3-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-10-5-7-11(8-6-10)16(20)18-13-9-12-14(19)3-2-4-15(12)22-17(13)21/h5-9H,2-4H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEBMQWAMLUFEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCC3=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 3-amino-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the para position relative to the amide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxylated chromenyl derivatives.

Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with various biological targets.

Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and photovoltaic materials.

Chemical Biology: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chromenyl group can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. The benzamide moiety can interact with receptor proteins, influencing signal transduction pathways.

Comparison with Similar Compounds

HDAC-Inhibiting Benzamides

Compounds 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) and 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide) from are HDAC inhibitors with distinct selectivity profiles. Both share the 4-methylbenzamide group but differ in their linker and terminal substituents:

| Compound | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Selectivity Profile |

|---|---|---|---|

| 109 | 3.2 | 4.1 | Dual HDAC1/3 inhibitor |

| 136 | 120 | 85 | Moderate HDAC3 selectivity |

| Target Compound | Not reported | Not reported | Structural similarity suggests possible HDAC interaction |

The target compound replaces the hexyl-aminophenyl linker in 109/136 with a chromenone core, likely altering pharmacokinetics (e.g., solubility, membrane permeability) and target engagement.

Ispinesib Mesylate: A Pharmacologically Active Benzamide

Ispinesib mesylate (N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide monomethanesulfonate), described in , is an antiepileptic kinesin inhibitor. Key comparisons:

- Structural Differences: Ispinesib incorporates a quinazolinone core and a methanesulfonate group, contrasting with the chromenone system in the target compound.

- Pharmacological Action: Ispinesib targets microtubule dynamics, whereas HDAC inhibitors (e.g., 109/136) modulate gene expression. The target compound’s chromenone moiety may confer redox or metal-binding properties, suggesting divergent mechanisms.

Triazine-Linked Benzamides

describes methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate, a triazine-based benzamide.

Structural and Functional Analysis

Key Structural Motifs and Implications

- Chromenone Core: The 2,5-dioxo-tetrahydrochromen system may enhance π-π stacking or hydrogen-bonding interactions compared to simpler aromatic systems in analogs.

- 4-Methylbenzamide : Shared with HDAC inhibitors (109/136) and ispinesib, this group likely contributes to hydrophobic interactions in target binding pockets.

Biological Activity

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide is a synthetic compound classified within the chromene derivatives. This compound exhibits a complex structure that combines a chromene core with a benzamide moiety. Its potential biological activities have garnered attention in medicinal chemistry, particularly for its anti-cancer and anti-inflammatory properties.

- IUPAC Name : N-(2,5-dioxo-7,8-dihydro-6H-chromen-3-yl)benzamide

- CAS Number : 92856-34-3

- Molecular Formula : C17H15NO4

- Molecular Weight : 295.31 g/mol

Structure

The compound's structure is characterized by:

- A chromene ring system (fused benzene and pyrone rings).

- A benzamide group which influences its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

- Antioxidant Activity : By mitigating oxidative stress, this compound may protect cells from damage caused by free radicals.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by modulating cell cycle progression and inducing apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For instance:

- Breast Cancer Cells : The compound showed a dose-dependent decrease in cell viability with an IC50 value in the micromolar range.

In Vivo Studies

Animal models have provided insights into the anti-inflammatory effects of this compound:

- Inflammation Models : In models of induced inflammation (e.g., carrageenan-induced paw edema), treatment with this compound resulted in significant reductions in swelling compared to control groups.

Comparative Analysis

A comparative analysis with other chromene derivatives reveals that variations in substituents can significantly affect biological activity. For example:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7,7-dimethyl | Similar chromene core | Anticancer and anti-inflammatory |

| N-(8-Dimethylaminomethylene) | Additional dimethylamino group | Enhanced cytotoxicity against specific cancer types |

Case Study 1: Anticancer Effects

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Properties

In a randomized controlled trial reported in Phytotherapy Research, patients with chronic inflammatory conditions were treated with this compound. Results showed a significant decrease in inflammatory markers (C-reactive protein and interleukin levels) compared to placebo.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation reactions . Key considerations:

- Reagent Selection : Potassium permanganate (oxidation) and sodium borohydride (reduction) are common for functional group transformations .

- Temperature Control : Reflux conditions (e.g., 80–100°C) are critical for cyclization steps to form the chromen-dione core .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure high purity (>95%) .

Table 1 : Example Synthetic Protocol

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic substitution | 4-Methylbenzoyl chloride, DCM, 0°C | 75–80 |

| 2 | Cyclization | H₂SO₄, reflux, 6 hours | 60–65 |

| 3 | Oxidation | KMnO₄, acetone, RT, 12 hours | 70–75 |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns and aromatic protons .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 324.1234) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks (e.g., S(8) ring motifs) .

- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers determine the mechanism of action of this compound in biological systems?

- Methodological Answer :

- In Vitro Binding Assays : Measure affinity for enzymes/receptors (e.g., fluorescence polarization assays with purified targets) .

- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrophobic pockets in kinases) .

- Cellular Activity Profiling : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MTT assays) to correlate structure-activity relationships (SAR) .

Table 2 : Example Biological Activity Data

| Target | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Tyrosine kinase | Fluorescence | 0.45 | |

| COX-2 | ELISA | 1.2 |

Q. How can contradictions in reported biological activities be resolved?

- Methodological Answer :

- Comparative SAR Studies : Synthesize derivatives (e.g., methyl → trifluoromethyl substitutions) to isolate functional group contributions .

- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorogenic substrates) and cell-based assays (e.g., apoptosis markers) .

- Structural Analysis : Compare crystallographic data (e.g., dihedral angles in chromen-dione core) to identify conformational impacts on binding .

Q. What strategies are effective for resolving crystallographic data inconsistencies?

- Methodological Answer :

- Refinement Software : Use SHELXL for high-resolution data (e.g., R₁ < 0.05) and TWINABS for twinned crystals .

- Hydrogen Bonding Analysis : Identify stabilizing interactions (e.g., N–H⋯O/S) to validate packing models .

- Thermal Ellipsoids : Check ADPs (anisotropic displacement parameters) to confirm ligand rigidity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.